

Application Notes and Protocols for BMS-986122 in Rodent Pain Models

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Compound of Interest

Compound Name: **BMS-986122**

Cat. No.: **B1667243**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **BMS-986122**, a positive allosteric modulator (PAM) of the mu-opioid receptor (MOR), in preclinical rodent models of pain. The protocols detailed below are based on established methodologies and published findings, offering a guide for the *in vivo* assessment of this compound's analgesic properties.

Introduction

BMS-986122 is a selective and potent positive allosteric modulator of the mu-opioid receptor (MOR).^{[1][2][3]} It functions by enhancing the signaling of endogenous opioid peptides, such as methionine-enkephalin (Met-Enk), and other orthosteric MOR agonists.^{[2][4][5][6]} This mechanism of action suggests that **BMS-986122** may offer a novel therapeutic approach to pain management with a potentially improved side-effect profile compared to conventional opioid analgesics.^{[4][5]} Studies in rodent models have demonstrated its antinociceptive effects in acute and inflammatory pain states, without inducing significant side effects such as constipation, reward-seeking behavior, or respiratory depression at effective doses.^{[4][5]}

Data Presentation

Table 1: In Vivo Dosage and Administration of BMS-986122 in Mice

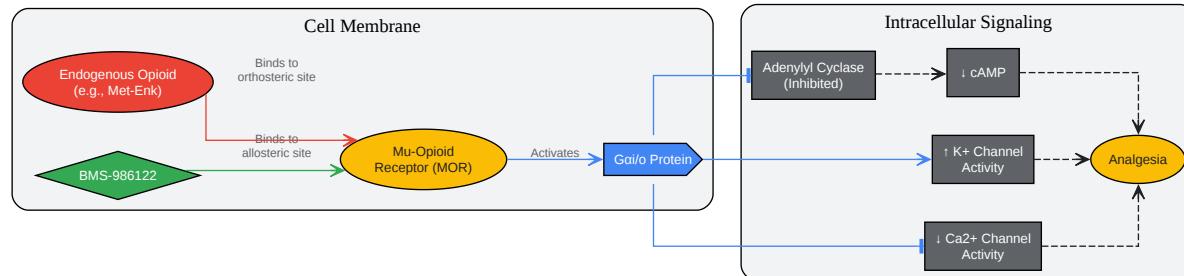
Parameter	Details	Reference
Compound	BMS-986122	[4]
Species	Mouse (129S1/SvImJ and C57BL/6 strains)	[4]
Dosage Range	Up to 10 mg/kg	[4]
Route of Administration	Intraperitoneal (i.p.)	[4]
Vehicle	Not explicitly stated in the primary reference, but a common vehicle for similar compounds is a mixture of DMSO, PEG300/400, and saline.	
Reported Effects	Antinociception in warm water tail-withdrawal and carrageenan-induced inflammatory pain models.	[4]

Table 2: Summary of BMS-986122 Efficacy in Rodent Pain Models

Pain Model	Species/Strain	BMS-986122 Dose	Primary Outcome	Result	Reference
Warm Water Tail-Withdrawal	Mouse (129S1/Svlm J)	10 mg/kg, i.p.	Increased tail-withdrawal latency	Significant antinociceptive effect maintained for 60 minutes.	[4]
Carrageenan-Induced Inflammatory Pain	Mouse (129S1/Svlm J)	10 mg/kg, i.p.	Reversal of mechanical allodynia (von Frey test)	Produced antinociception against inflammatory pain.	

Signaling Pathway of BMS-986122

BMS-986122 acts as a positive allosteric modulator at the mu-opioid receptor. It does not bind to the same site as traditional opioids (the orthosteric site) but to a different, allosteric site. This binding enhances the ability of endogenous opioids (like enkephalins) and exogenous opioid agonists to activate the receptor. This potentiation leads to increased G-protein activation and subsequent downstream signaling cascades that produce analgesia.[2][4][5][6]



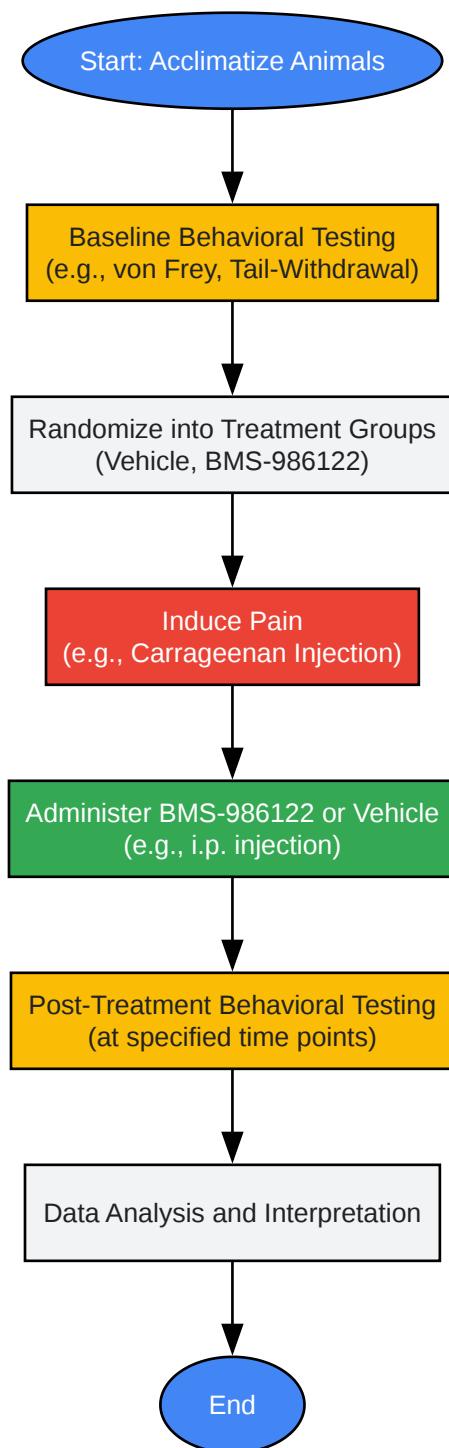
BMS-986122 enhances the effect of endogenous opioids on MOR, leading to analgesia.

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Caption: Signaling pathway of **BMS-986122** at the mu-opioid receptor.

Experimental Protocols

Experimental Workflow for Evaluating **BMS-986122** in a Rodent Pain Model



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Caption: General workflow for in vivo pain model experiments.

Protocol 1: Carrageenan-Induced Inflammatory Pain Model in Mice

This protocol is designed to induce a localized inflammatory response in the mouse hind paw, leading to thermal hyperalgesia and mechanical allodynia, which can be assessed to evaluate the efficacy of analgesic compounds like **BMS-986122**.

Materials:

- **BMS-986122**
- Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline)
- Carrageenan (1% or 2% w/v in sterile saline)
- Male mice (e.g., 129S1/SvImJ or C57BL/6, 20-25 g)
- Plexiglass testing chambers with a wire mesh floor
- Von Frey filaments (set of calibrated filaments)
- Syringes and needles (for carrageenan and drug administration)

Procedure:

- Animal Acclimation:
 - House mice in a temperature- and light-controlled environment with ad libitum access to food and water for at least 3-5 days before the experiment.
 - On the day of testing, acclimate the mice to the testing environment by placing them in the plexiglass chambers on the wire mesh floor for at least 30-60 minutes.[7]
- Baseline Mechanical Threshold Measurement:
 - Before any injections, determine the baseline paw withdrawal threshold (PWT) for each mouse using the "up-down" method with von Frey filaments.[7]

- Apply the filaments to the plantar surface of the hind paw with sufficient force to cause a slight bend and hold for 2-3 seconds.[7]
- A positive response is a sharp withdrawal or licking of the paw.
- Start with a mid-range filament (e.g., 0.6 g) and increase or decrease the filament strength based on the response.[8]
- Induction of Inflammation:
 - Inject 20-50 µL of 1% or 2% carrageenan solution subcutaneously into the plantar surface of the right hind paw using a 27- or 30-gauge needle.[9]
- Drug Administration:
 - At a specified time before or after the carrageenan injection (e.g., 30 minutes prior to testing), administer **BMS-986122** (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
- Post-Carrageenan Mechanical Threshold Measurement:
 - At various time points after carrageenan injection (e.g., 2, 3, 4 hours), re-assess the PWT in the inflamed paw using the von Frey filaments as described in step 2.[10]
 - A significant increase in the PWT in the **BMS-986122**-treated group compared to the vehicle group indicates an anti-allodynic effect.

Protocol 2: Warm Water Tail-Withdrawal Test in Mice

This protocol assesses the antinociceptive effects of **BMS-986122** on acute thermal pain.

Materials:

- **BMS-986122**
- Vehicle solution
- Male mice (e.g., 129S1/SvImJ, 20-25 g)

- Water bath maintained at a constant temperature (e.g., 49°C or 55°C)
- Mouse restrainer
- Timer

Procedure:

- Animal Acclimation:
 - Acclimate mice to the laboratory environment as described in Protocol 1.
- Baseline Tail-Withdrawal Latency:
 - Gently restrain the mouse and immerse the distal 2-3 cm of the tail into the warm water bath.
 - Start the timer immediately upon immersion and stop it as soon as the mouse withdraws its tail.
 - Record the tail-withdrawal latency.
 - To prevent tissue damage, a cut-off time of 15-20 seconds should be implemented.[11] If the mouse does not withdraw its tail by the cut-off time, remove the tail and record the latency as the cut-off time.
 - Perform 2-3 baseline measurements for each mouse with at least a 5-minute interval between measurements.
- Drug Administration:
 - Administer **BMS-986122** (e.g., 10 mg/kg) or vehicle via i.p. injection.
- Post-Drug Tail-Withdrawal Latency:
 - At various time points after drug administration (e.g., 15, 30, 45, 60, 90, 120 minutes), measure the tail-withdrawal latency as described in step 2.[12]

- An increase in the tail-withdrawal latency in the **BMS-986122**-treated group compared to the vehicle group indicates an antinociceptive effect.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal procedures should be performed in accordance with approved animal care and use protocols.

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